molecular formula C22H27NO5S B444508 3-{[4-(4-TERT-BUTYLPHENYL)-3-(ETHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID

3-{[4-(4-TERT-BUTYLPHENYL)-3-(ETHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID

Cat. No.: B444508
M. Wt: 417.5g/mol
InChI Key: WOTVOXOQEDYVLF-UHFFFAOYSA-N
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Description

3-{[4-(4-TERT-BUTYLPHENYL)-3-(ETHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID is a complex organic compound with a unique structure that combines a thienyl group, a tert-butylphenyl group, and an ethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-TERT-BUTYLPHENYL)-3-(ETHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thienyl Intermediate: The thienyl group is introduced through a reaction involving thiophene and appropriate substituents.

    Introduction of the Tert-butylphenyl Group: This step involves the coupling of the thienyl intermediate with a tert-butylphenyl derivative using a palladium-catalyzed cross-coupling reaction.

    Ethoxycarbonylation: The ethoxycarbonyl group is introduced through an esterification reaction.

    Final Coupling and Oxidation: The final step involves coupling the intermediate with an appropriate amine and oxidizing the product to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-TERT-BUTYLPHENYL)-3-(ETHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

3-{[4-(4-TERT-BUTYLPHENYL)-3-(ETHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{[4-(4-TERT-BUTYLPHENYL)-3-(ETHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-tert-butylcyclohexyl)oxy]-4-oxobutanoic acid
  • 4-[(TERT-BUTOXYCARBONYL)AMINO]BUTANOIC ACID

Uniqueness

3-{[4-(4-TERT-BUTYLPHENYL)-3-(ETHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H27NO5S

Molecular Weight

417.5g/mol

IUPAC Name

4-[[4-(4-tert-butylphenyl)-3-ethoxycarbonyl-5-methylthiophen-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C22H27NO5S/c1-6-28-21(27)19-18(14-7-9-15(10-8-14)22(3,4)5)13(2)29-20(19)23-16(24)11-12-17(25)26/h7-10H,6,11-12H2,1-5H3,(H,23,24)(H,25,26)

InChI Key

WOTVOXOQEDYVLF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C(C)(C)C)C)NC(=O)CCC(=O)O

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C(C)(C)C)C)NC(=O)CCC(=O)O

Origin of Product

United States

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